4-Amino-1-(1,3-thiazol-5-yl)butan-2-one chemical properties
4-Amino-1-(1,3-thiazol-5-yl)butan-2-one chemical properties
An In-Depth Technical Guide to 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one: Properties, Synthesis, and Medicinal Chemistry Perspective
Executive Summary
4-Amino-1-(1,3-thiazol-5-yl)butan-2-one is a heterocyclic compound featuring a core 1,3-thiazole ring, a structural motif of significant interest in medicinal chemistry. The thiazole nucleus is a "privileged scaffold" found in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one, detailing its molecular structure, predicted physicochemical and spectroscopic properties, and potential synthetic routes. Furthermore, it explores the compound's reactivity and its prospective applications as a versatile building block in drug discovery and development, particularly for crafting novel therapeutic agents with potential antimicrobial or anticancer activities.[1][3]
Introduction: The Significance of the Aminothiazole Scaffold
The 1,3-thiazole ring is a cornerstone in the design of modern therapeutic agents. Its unique electronic properties, ability to act as a bioisostere for other functional groups, and capacity to engage in hydrogen bonding have cemented its role in medicinal chemistry.[4] Thiazole derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][3][5]
The compound 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one integrates this potent thiazole moiety with an aminoketone side chain. This combination of functional groups—a primary amine and a ketone—provides multiple reactive handles for chemical modification, making it an exceptionally valuable scaffold for constructing diverse chemical libraries. The primary amine can serve as a key interaction point with biological targets, while the ketone offers a site for further chemical elaboration or conjugation. This guide will dissect the chemical nature of this molecule, providing researchers with the foundational knowledge required for its synthesis and application in drug development programs.
Molecular Structure and Physicochemical Properties
The structure of 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one consists of a butan-2-one backbone where the C1 position is substituted with a 1,3-thiazol-5-yl group and the C4 position bears a primary amino group.
Chemical Structure: (Image of the chemical structure of 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one)
The key reactive centers are the nucleophilic primary amine, the electrophilic ketone carbonyl, and the thiazole ring itself, which can participate in various organic reactions.[1] Due to the presence of the basic amino group, the compound is expected to exhibit good solubility in acidic aqueous solutions.
Table 1: Calculated and Inferred Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₇H₁₀N₂OS | Calculated |
| Molecular Weight | 170.23 g/mol | Calculated |
| Hydrogen Bond Donors | 2 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptors | 3 (from N, O, S) | Calculated |
| Predicted pKa | ~8.8 (for the amino group) | Inferred from similar structures[6] |
| Predicted Solubility | Soluble in polar organic solvents (DMSO, DMF, Methanol) and acidic aqueous media. | Chemical Principle |
Anticipated Spectroscopic Characterization
For any novel compound, thorough spectroscopic analysis is essential for structural confirmation. Based on its structure, the following spectral characteristics are anticipated for 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one.
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¹H NMR: The spectrum is expected to show distinct signals for the two protons on the thiazole ring, typically in the aromatic region (δ 7.0-9.0 ppm). The four methylene groups (-CH₂-) in the butane chain would appear as multiplets in the aliphatic region (δ 2.5-4.0 ppm). The protons of the primary amine (-NH₂) would likely appear as a broad singlet.
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¹³C NMR: The carbonyl carbon of the ketone is expected to have a characteristic downfield shift (δ > 190 ppm).[7] The carbons of the thiazole ring would appear in the range of δ 110-160 ppm, while the aliphatic carbons of the butane chain would be observed at higher fields.
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Mass Spectrometry (MS): In ESI+ mode, the compound would primarily show the protonated molecular ion peak [M+H]⁺ at m/z 171.23.
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Infrared (IR) Spectroscopy: Key absorption bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), a strong C=O stretch for the ketone (around 1710 cm⁻¹), and C=N/C=C stretching from the thiazole ring (around 1500-1600 cm⁻¹).[7]
Synthesis and Reactivity
Proposed Synthetic Workflow
The synthesis can be logically approached by first constructing a suitable α-haloketone precursor containing the protected amine functionality, followed by cyclization with a thioamide to form the thiazole ring.
Caption: Proposed synthetic workflow for 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one.
Experimental Protocol: A Plausible Synthesis
Step 1: Synthesis of tert-butyl (3-oxobutyl)carbamate (Boc-4-aminobutan-2-one)
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To a cooled (0 °C) solution of 4-aminobutan-2-one hydrochloride (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) dropwise.
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Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.
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Allow the reaction to warm to room temperature and stir for 12 hours.
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Quench the reaction with water and extract the aqueous layer with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield the Boc-protected amine.
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Causality: The Boc group protects the primary amine from participating in the subsequent bromination and cyclization steps, ensuring regioselectivity.
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Step 2: Synthesis of 1-Bromo-4-(Boc-amino)butan-2-one
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Dissolve the Boc-protected amine (1.0 eq) in acetic acid containing a catalytic amount of HBr.
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Add bromine (1.0 eq) dropwise at room temperature while protecting the reaction from light.
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Stir for 4-6 hours until TLC indicates consumption of the starting material.
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Carefully pour the reaction mixture into ice water and extract with ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate and concentrate to yield the crude α-bromoketone, which is often used immediately in the next step.
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Causality: Acid-catalyzed bromination selectively installs a bromine atom at the α-position to the ketone, creating the necessary electrophile for the Hantzsch synthesis.
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Step 3 & 4: Thiazole Formation and Deprotection
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Dissolve the crude 1-Bromo-4-(Boc-amino)butan-2-one (1.0 eq) in ethanol.
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Add thioformamide (1.1 eq). Heat the mixture to reflux for 8-12 hours.
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Cool the reaction and concentrate the solvent. Redissolve the residue in ethyl acetate and wash with water and brine.
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Dry and concentrate the organic phase to obtain the crude Boc-protected thiazole derivative.
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Dissolve the crude product in DCM and add an excess of trifluoroacetic acid (TFA). Stir at room temperature for 2 hours.
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Remove the solvent and excess TFA under reduced pressure. Triturate the residue with diethyl ether to precipitate the final product as a TFA salt.
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Causality: The thioformamide acts as the nucleophile, cyclizing with the α-bromoketone to form the thiazole ring. Subsequent acid-mediated removal of the Boc protecting group reveals the primary amine, yielding the target compound.
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Potential Applications in Drug Discovery
The structural motifs within 4-Amino-1-(1,3-thiazol-5-yl)butan-2-one suggest significant potential as a scaffold in medicinal chemistry.
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Kinase Inhibitors: The 2-aminothiazole substructure is a well-known hinge-binding motif in many ATP-competitive kinase inhibitors.[9] The primary amine at the C4 position of the butane chain can be functionalized to extend into other pockets of a kinase active site to enhance potency and selectivity.
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Antimicrobial Agents: Thiazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activities.[3][10] This scaffold can serve as a starting point for developing new agents that may overcome existing resistance mechanisms.
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Building Block for Complex Molecules: The dual functionality of the amine and ketone groups allows for orthogonal chemical modifications. The amine can be acylated or alkylated, while the ketone can undergo reactions like reductive amination, providing access to a vast chemical space for structure-activity relationship (SAR) studies.[1][11]
Conclusion
4-Amino-1-(1,3-thiazol-5-yl)butan-2-one is a promising, yet underexplored, chemical entity. Its architecture combines the pharmacologically significant thiazole ring with a versatile aminoketone side chain. The predicted chemical properties and reactivity profile make it an attractive starting point for the synthesis of novel compound libraries aimed at various therapeutic targets. The synthetic pathway proposed herein offers a logical and feasible route to access this molecule, enabling further investigation into its biological potential. Future research should focus on the efficient synthesis of this compound and the exploration of its derivatives as potential leads in anticancer and antimicrobial drug discovery programs.
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